H-Phe(4-I)-OH

Descripción

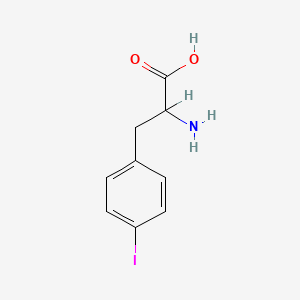

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-(4-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNQZSRPDOEBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931185 | |

| Record name | 4-Iodophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14173-41-2 | |

| Record name | 4-Iodophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-(4-iodophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Phe(4-I)-OH: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Phe(4-I)-OH, chemically known as 4-Iodo-L-phenylalanine, is a synthetic amino acid derivative of significant interest in biochemical research and pharmaceutical development. Its unique structural and chemical properties, conferred by the presence of an iodine atom on the phenyl ring, make it a versatile tool for protein engineering, peptide synthesis, and the development of targeted therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of this compound.

Chemical Structure and Properties

4-Iodo-L-phenylalanine is an analogue of the essential amino acid L-phenylalanine, where a hydrogen atom at the para position of the phenyl ring is substituted with an iodine atom. This substitution significantly influences the molecule's physicochemical properties.

Chemical Structure:

-

IUPAC Name: (2S)-2-amino-3-(4-iodophenyl)propanoic acid[1]

-

Synonyms: this compound, 4-Iodo-L-phenylalanine, p-Iodo-L-phenylalanine[1][2]

-

Molecular Weight: 291.09 g/mol

-

SMILES: N--INVALID-LINK--C(O)=O

-

InChI Key: PZNQZSRPDOEBMS-QMMMGPOBSA-N[1]

The structure of this compound is characterized by a chiral center at the alpha-carbon, an amino group, a carboxylic acid group, and a 4-iodobenzyl side chain.

Physicochemical Properties

The introduction of the bulky and electronegative iodine atom impacts the molecule's polarity, lipophilicity, and potential for intermolecular interactions.

| Property | Value | Reference |

| Appearance | White to off-white powder | [2] |

| Melting Point | ~240 °C (decomposes) | [2][3] |

| Boiling Point | 366.8±32.0 °C (Predicted) | [4] |

| pKa (Predicted) | 2.19±0.10 | [4] |

| Optical Rotation | [α]D²⁰ = -6.5 ± 2º (c=2 in 80% AcOH) | [2][3] |

| Solubility | Partly miscible with water. | [3] |

Spectral Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

-

¹H NMR, ¹³C NMR, and IR spectra for 4-Iodo-L-phenylalanine are available in the supporting information of published literature, providing a reference for structural confirmation.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 4-Iodo-L-phenylalanine is through the direct iodination of L-phenylalanine. The following protocol is adapted from a procedure where 4-Iodo-L-phenylalanine is an intermediate in the synthesis of 4-azido-L-phenylalanine.[5]

Materials:

-

L-phenylalanine

-

Iodine (I₂)

-

Iodic acid (HIO₃) or a source like sodium iodate (B108269) (NaIO₃)

-

Sulfuric acid (H₂SO₄)

-

Acetic acid (AcOH)

-

Ethanol (EtOH)

-

Water (H₂O)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve L-phenylalanine in a mixture of acetic acid and sulfuric acid.

-

Iodination: Add iodine and an oxidizing agent like iodic acid (or sodium iodate) to the solution. The reaction mixture is then heated. The progress of the iodination can be monitored by observing the consumption of iodine.

-

Workup: After the reaction is complete, the mixture is cooled. The product can be precipitated by adjusting the pH of the solution.

-

Isolation: The crude 4-Iodo-L-phenylalanine is collected by filtration.

-

Recrystallization: The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.[5]

Purification

High-performance liquid chromatography (HPLC) is a robust method for the purification of this compound to a high degree of purity.

Method: Preparative Reversed-Phase HPLC (RP-HPLC)[6]

-

Column: ODS (Octadecylsilane) column.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA). For example, a linear gradient of 0-35% (v/v) acetonitrile/water containing 0.1% TFA over 30 minutes.[6]

-

Detection: UV detection at a wavelength of 220 nm is suitable for monitoring the peptide bonds, and at 254 nm for the aromatic ring.

-

Elution: 4-Iodo-L-phenylalanine typically elutes at a specific retention time under these conditions (e.g., around 27 minutes in the cited example).[6]

-

Post-Purification: The collected fractions containing the pure product are then lyophilized to obtain the final solid product.[6]

Biological Activity and Signaling Pathways

This compound serves as a valuable tool in biological research, primarily due to its ability to be incorporated into proteins and its utility in targeted drug delivery.

Uptake via L-type Amino Acid Transporter 1 (LAT1)

A key aspect of the biological activity of 4-Iodo-L-phenylalanine is its recognition and transport by the L-type Amino Acid Transporter 1 (LAT1). LAT1 is an amino acid transporter that is often overexpressed in various cancer cells to meet their high demand for essential amino acids for growth and proliferation.

Caption: Uptake of this compound via the LAT1 transporter and its downstream effects.

This preferential uptake into cancer cells makes radioiodinated derivatives of 4-iodophenylalanine promising candidates for tumor imaging and targeted radionuclide therapy.

Inhibition of Protein Synthesis

Some studies have indicated that 4-Iodo-L-phenylalanine can act as an inhibitor of protein synthesis in cancer cells. This inhibitory effect is thought to occur through its incorporation into growing polypeptide chains, leading to dysfunctional proteins, or by interfering with the translational machinery.

Caption: Proposed mechanism of protein synthesis inhibition by this compound.

Applications in Research and Drug Development

The unique properties of this compound have led to its use in several key areas of research:

-

Protein Engineering and Structural Biology: The incorporation of this unnatural amino acid into proteins allows for site-specific introduction of a heavy atom (iodine). This is particularly useful for X-ray crystallography to solve the phase problem via single-wavelength anomalous dispersion (SAD) phasing.

-

Peptide Synthesis: The iodine atom serves as a versatile chemical handle for further modifications of peptides through cross-coupling reactions like Suzuki and Heck couplings. This enables the synthesis of complex peptide conjugates with novel functionalities.

-

Drug Discovery: As a phenylalanine analogue, it can be used to probe the binding sites of enzymes and receptors. Its radioiodinated forms are being investigated as agents for cancer diagnosis and therapy, leveraging the high expression of LAT1 in tumors.

Conclusion

This compound is a valuable synthetic amino acid with a unique combination of chemical and biological properties. Its utility in protein structure determination, peptide modification, and as a targeting moiety for cancer cells underscores its importance in modern chemical biology and drug discovery. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of this versatile molecule in their work. Further research into its biological mechanisms and applications is likely to uncover new opportunities for therapeutic intervention and a deeper understanding of biological systems.

References

- 1. 4-Iodophenylalanine | C9H10INO2 | CID 134497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. usbio.net [usbio.net]

- 4. L-4-Iodophenylalanine | 24250-85-9 [chemicalbook.com]

- 5. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

A Technical Guide to H-Phe(4-I)-OH: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe(4-I)-OH, also known as 4-iodo-L-phenylalanine, is a synthetic amino acid derivative of L-phenylalanine. It serves as a valuable tool in biochemical research and pharmaceutical development. Its unique properties, particularly the presence of an iodine atom on the phenyl ring, make it a versatile building block for introducing specific modifications into peptides and proteins. This technical guide provides an in-depth overview of the molecular characteristics, synthesis, and key applications of this compound, with a focus on its utility in protein engineering and drug discovery.

Core Molecular and Physical Properties

This compound is a white to off-white solid.[1] Its key quantitative data are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C9H10INO2 | [1][2][3] |

| Molecular Weight | 291.09 g/mol | [1][4] |

| CAS Number | 24250-85-9 | [1] |

| Appearance | Solid, White to off-white | [1] |

| Solubility | DMSO: 4.65 mg/mL (15.97 mM) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from L-phenylalanine. The key transformation is the regioselective iodination of the phenyl ring at the para position. The following is a generalized experimental protocol based on established chemical transformations.

Protocol: Synthesis of N-Boc-4-iodo-L-phenylalanine

This protocol outlines the synthesis of the N-Boc protected form of 4-iodo-L-phenylalanine, a common intermediate that can be deprotected to yield this compound.

Materials:

-

(S)-4-Iodo-L-phenylalanine

-

Water

-

Sodium hydroxide (B78521) (NaOH)

-

Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve (S)-4-Iodo-L-phenylalanine in a mixture of 1,4-dioxane and water.

-

Add sodium hydroxide to the solution. The solution should clarify, and a slight increase in temperature may be observed.

-

Cool the reaction mixture to 0-10 °C.

-

Slowly add di-tert-butyl dicarbonate to the cooled solution.

-

Allow the reaction to proceed, monitoring its progress by a suitable method (e.g., TLC).

-

Upon completion, perform an aqueous workup by extracting the mixture multiple times with ethyl acetate.

-

Combine the organic phases and wash sequentially with a saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Dry the crude product in an oven at 40-45 °C to yield (S)-N-Boc-4-iodo-L-phenylalanine as a white solid.

Deprotection of the Boc group can be achieved using standard methods, such as treatment with trifluoroacetic acid (TFA), to yield the final product, this compound.

Protocol: Incorporation of Fmoc-Phe(4-I)-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected version of 4-iodo-L-phenylalanine, Fmoc-Phe(4-I)-OH, is a key reagent for incorporating this unnatural amino acid into peptide chains using solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids (including Fmoc-Phe(4-I)-OH)

-

SPPS resin (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution in DMF (e.g., 20%)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the SPPS resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a piperidine solution in DMF to remove the Fmoc protecting group from the resin-bound amino acid. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Phe(4-I)-OH) and a coupling reagent in DMF.

-

Add a base (e.g., DIPEA) to activate the amino acid.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Wash the resin with DMF to remove unreacted reagents.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Cleavage: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify it using methods such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a tool for protein engineering and drug discovery. The iodine atom serves as a versatile chemical handle for a variety of post-translational modifications.

-

Site-Specific Protein Modification: By incorporating 4-iodo-L-phenylalanine into a protein at a specific site, researchers can introduce a unique reactive handle. This allows for subsequent chemical modifications, such as Suzuki-Miyaura or Heck coupling reactions, to attach probes, labels, or other functional groups to the protein.

-

Structural Biology: The heavy iodine atom can be used as an anomalous scatterer in X-ray crystallography, aiding in the determination of protein structures.

-

Drug Development: The incorporation of 4-iodo-L-phenylalanine into peptides can enhance their biological properties. The bulky, hydrophobic iodine atom can influence peptide conformation and binding affinity to target receptors. Furthermore, the carbon-iodine bond can be a site for further chemical diversification to create novel therapeutic candidates.

-

Inhibition of Protein Synthesis: 4-Iodo-L-phenylalanine has been shown to inhibit protein synthesis in cancer cells, suggesting its potential as a starting point for the development of novel anti-cancer agents. However, its direct effects on specific signaling pathways are not yet well-characterized.

Signaling Pathways and Logical Relationships

While this compound is not known to directly modulate specific signaling pathways, its use in peptide synthesis allows for the creation of peptides that can target various cellular pathways. The following diagram illustrates the general workflow for utilizing Fmoc-Phe(4-I)-OH in solid-phase peptide synthesis to generate a modified peptide for biological screening.

Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-Phe(4-I)-OH.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of chemistry, biology, and medicine. Its unique chemical properties enable the site-specific modification of proteins and the synthesis of novel peptides with potentially enhanced therapeutic properties. The experimental protocols provided in this guide offer a foundation for the synthesis and application of this important unnatural amino acid. As research continues to advance, the utility of this compound in elucidating biological processes and developing new therapeutics is expected to expand.

References

Technical Guide: Solubility of H-Phe(4-I)-OH in DMSO and Water

This technical guide provides a comprehensive overview of the solubility of 4-iodo-L-phenylalanine (H-Phe(4-I)-OH) in dimethyl sulfoxide (B87167) (DMSO) and water. The information is intended for researchers, scientists, and professionals in the field of drug development and protein engineering who utilize this unnatural amino acid in their work.

Introduction

This compound, also known as 4-iodo-L-phenylalanine, is a derivative of the essential amino acid L-phenylalanine.[1] It serves as a valuable tool in protein engineering and biochemical studies, often incorporated into proteins as an unnatural amino acid to introduce novel properties or to serve as a probe for structural and functional analysis.[2][3] Understanding its solubility in common laboratory solvents like DMSO and water is critical for the preparation of stock solutions, experimental design, and ensuring the reproducibility of results.

Solubility Data

The solubility of this compound is a key parameter for its handling and use in experimental settings. The following table summarizes the available qualitative and semi-quantitative solubility data for this compound in DMSO and water.

| Solvent | Qualitative Solubility | Quantitative Information / Preparation Notes | References |

| DMSO | Soluble | Stock solutions can be prepared at concentrations up to 10 mM. | [2][4] |

| Water | Partly miscible / Slightly soluble | The compound does not fully dissolve in water, forming a mixture. | [2][3][5][6] |

Note: For optimal results, it is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of certain compounds.[7][8]

Experimental Protocol: Solubility Determination

The following is a generalized protocol for determining the solubility of this compound. This method can be adapted to quantify solubility in various solvents.

Objective: To determine the approximate solubility of this compound in a given solvent (e.g., DMSO or water) at a specific temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., Anhydrous DMSO, Sterile deionized water)

-

Vortex mixer

-

Sonicator (optional)

-

Centrifuge

-

Analytical balance

-

Calibrated pipettes

-

Small glass vials or microcentrifuge tubes

Methodology:

-

Preparation of Supersaturated Solution:

-

Accurately weigh a small, excess amount of this compound (e.g., 5-10 mg) into a vial.

-

Add a precise, small volume of the solvent (e.g., 100 µL) to the vial. This initial mixture should be a slurry, indicating an excess of the solid.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Vigorously mix the suspension using a vortex mixer for 1-2 minutes.

-

To facilitate dissolution, the sample can be placed in a sonicator bath for 10-15 minutes.[9]

-

Allow the mixture to equilibrate at a constant temperature (e.g., room temperature, 25°C) for a sufficient period (typically 14-24 hours) to ensure the solution reaches saturation.[10] Continue to mix the sample periodically during this time.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Quantification of Solubilized Compound:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

The concentration of this compound in the supernatant can be determined using a suitable analytical method, such as:

-

Gravimetric Analysis: Transfer the collected supernatant to a pre-weighed container, evaporate the solvent under vacuum, and weigh the remaining solid. This provides a direct measure of mass per volume.

-

Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the concentration by comparing the peak area of the sample to that of known standards.

-

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as mg/mL or mM, based on the quantified concentration in the saturated supernatant.

-

Visualization of an Experimental Workflow

This compound is frequently used in protein engineering to site-specifically incorporate an unnatural amino acid into a polypeptide chain. This process relies on an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding suppressor tRNA. The following diagram illustrates this workflow.

Caption: Workflow for the site-specific incorporation of this compound into a protein.

References

- 1. 4-Iodophenylalanine | C9H10INO2 | CID 134497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-4-Iodophenylalanine | 24250-85-9 [chemicalbook.com]

- 3. 4-Iodo-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-Boc-4-iodo-L-phenylalanine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. BOC-4-IODO-L-PHENYLALANINE | 62129-44-6 [chemicalbook.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 10. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Storage and Stability of 4-Iodo-L-phenylalanine Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the storage and stability of 4-Iodo-L-phenylalanine powder. Understanding these parameters is essential for ensuring the integrity, purity, and performance of this key reagent in research and pharmaceutical development. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for assessing stability, presented in a format tailored for the scientific community.

Physicochemical Properties and Recommended Storage

4-Iodo-L-phenylalanine is a white to off-white or light yellow crystalline powder.[1][2] Proper storage is crucial to maintain its quality and prevent degradation. The following table summarizes the key physicochemical properties and recommended storage conditions based on supplier safety data sheets and available technical information.

| Parameter | Value/Recommendation | Source |

| Appearance | White to off-white/light yellow powder | [1][2] |

| Molecular Formula | C₉H₁₀INO₂ | [2] |

| Molecular Weight | 291.09 g/mol | [2] |

| Melting Point | Approximately 240-256 °C (with decomposition) | [3] |

| Solubility | Partly miscible with water. Soluble in various organic solvents such as DMSO, and to some extent in chloroform, dichloromethane, and ethyl acetate. | [3][4] |

| Recommended Storage Temperature | Long-term storage at 2-8°C or -20°C is recommended. Short-term storage at room temperature may be acceptable. | [2][3][5] |

| Light Sensitivity | The compound is noted to be light-sensitive. Storage in the dark is recommended. | [4][6] |

| Hygroscopicity | While specific data is not available for 4-Iodo-L-phenylalanine, amino acids, in general, can be hygroscopic. Storage in a dry, well-ventilated place is crucial. | |

| Incompatible Materials | Strong oxidizing agents. | [1] |

| Handling | Keep containers tightly closed in a dry, cool, and well-ventilated place. Avoid dust formation. | [1] |

Stability Profile and Potential Degradation Pathways

The stability of 4-Iodo-L-phenylalanine can be compromised by exposure to heat, light, moisture, and certain chemical agents. While specific degradation kinetics for this compound are not extensively published, an understanding of its chemical structure allows for the postulation of likely degradation pathways. These are primarily centered around the amino acid backbone and the carbon-iodine bond on the aromatic ring.

Forced degradation studies, which intentionally stress the compound under various conditions, are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[7]

Potential Degradation Pathways:

-

Oxidative Degradation: The aromatic ring and the amino group are susceptible to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents. This can lead to the formation of various oxidized species.

-

Photodegradation: As the compound is light-sensitive, exposure to UV or visible light can lead to the cleavage of the carbon-iodine bond, generating radical species and subsequent degradation products.

-

Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) and deamination (loss of the amino group) are common degradation pathways for amino acids.[8] For phenylalanine, thermal degradation can lead to products like phenylethylamine and toluene. A similar pathway can be expected for its iodinated analog.

-

Hydrolytic Degradation: While generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis.

The following diagram illustrates a logical workflow for investigating the stability of 4-Iodo-L-phenylalanine powder.

Caption: Workflow for Stability Assessment of 4-Iodo-L-phenylalanine.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 4-Iodo-L-phenylalanine powder, a series of experiments should be conducted. The following sections detail the methodologies for key stability-indicating tests.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and validate the stability-indicating nature of analytical methods.[7]

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve 4-Iodo-L-phenylalanine in 0.1 M HCl and reflux for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve 4-Iodo-L-phenylalanine in 0.1 M NaOH and reflux for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis. |

| Oxidative Degradation | Treat a solution of 4-Iodo-L-phenylalanine with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours). |

| Thermal Degradation | Expose the solid powder to a high temperature (e.g., 105°C) in a calibrated oven for a specified period (e.g., 24, 48, 72 hours). |

| Photostability | Expose the solid powder to a combination of visible and UV light in a photostability chamber for a specified duration, as per ICH Q1B guidelines. |

Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact 4-Iodo-L-phenylalanine from any potential degradation products. The following is a suggested starting point for method development, which should be validated for specificity, linearity, accuracy, precision, and robustness.

| Parameter | Suggested Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute any less polar degradation products. A typical gradient might be 5-95% B over 30 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

The following diagram illustrates the logical relationship in developing and validating a stability-indicating HPLC method.

Caption: HPLC Method Development and Validation Pathway.

Hygroscopicity Assessment

The tendency of 4-Iodo-L-phenylalanine powder to absorb moisture from the atmosphere can be quantified through hygroscopicity studies.

| Test | Protocol |

| Dynamic Vapor Sorption (DVS) | A DVS analyzer can be used to measure the mass of the powder sample as a function of relative humidity (RH) at a constant temperature. This generates a moisture sorption-desorption isotherm, which provides detailed information about the material's hygroscopic nature. |

| Static Method | Expose pre-weighed samples of the powder to controlled humidity environments (created using saturated salt solutions in desiccators) at a constant temperature. The weight gain is measured periodically until equilibrium is reached. |

Data Presentation and Interpretation

All quantitative data from stability and hygroscopicity studies should be tabulated for clear comparison and trend analysis.

Table 4.1: Example of a Long-Term Stability Data Table

| Storage Condition | Time Point | Appearance | Purity by HPLC (%) | Total Impurities (%) |

| 2-8°C | 0 Months | White Powder | 99.8 | 0.2 |

| 6 Months | Conforms | 99.7 | 0.3 | |

| 12 Months | Conforms | 99.7 | 0.3 | |

| 25°C / 60% RH | 0 Months | White Powder | 99.8 | 0.2 |

| 3 Months | Conforms | 99.5 | 0.5 | |

| 6 Months | Conforms | 99.2 | 0.8 |

Table 4.2: Example of Forced Degradation Data

| Stress Condition | Duration | Purity by HPLC (%) | Major Degradant (RT) | % Degradation |

| 0.1 M HCl | 8 hours | 95.2 | 8.5 min | 4.6 |

| 0.1 M NaOH | 8 hours | 92.1 | 9.2 min | 7.7 |

| 3% H₂O₂ | 24 hours | 90.5 | 10.1 min, 11.3 min | 9.3 |

| 105°C | 72 hours | 98.9 | 7.8 min | 0.9 |

| Photolytic | ICH Q1B | 96.8 | 12.5 min | 3.0 |

Conclusion

The stability of 4-Iodo-L-phenylalanine powder is critical for its successful application in research and development. This technical guide summarizes the best practices for its storage and provides a framework for its stability assessment. Adherence to the recommended storage conditions, particularly protection from light and moisture, is paramount. For critical applications, it is highly recommended that researchers and drug development professionals conduct their own stability studies using validated analytical methods to ensure the material's quality throughout its intended lifecycle.

References

- 1. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. akjournals.com [akjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Adsorption Characteristics of L-Phenylalanine in Drinking Water by Granule Activated Carbon | Scientific.Net [scientific.net]

- 8. fchpt.stuba.sk [fchpt.stuba.sk]

Spectroscopic Profile of H-Phe(4-I)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the unnatural amino acid 4-iodo-L-phenylalanine (H-Phe(4-I)-OH). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the characterization and utilization of this compound in peptide synthesis, protein engineering, and drug discovery.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.6 | d | ~8.4 | 2 x Ar-H (ortho to I) |

| ~6.9 | d | ~8.4 | 2 x Ar-H (meta to I) |

| ~4.0 | t | ~6.0 | α-H |

| ~3.1 | d | ~6.0 | β-CH₂ |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~138 | Ar-C (para to CH₂) |

| ~132 | Ar-CH (ortho to I) |

| ~131 | Ar-CH (meta to I) |

| ~92 | Ar-C (ipso, attached to I) |

| ~55 | α-C |

| ~37 | β-C |

Note: Chemical shifts are approximate and can be influenced by experimental conditions.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3000-2500 | O-H stretch (carboxylic acid), N-H stretch (amine) |

| ~1600-1580 | C=O stretch (carboxyl), N-H bend (amine) |

| ~1500-1400 | Aromatic C=C stretch |

| ~820 | C-H bend (para-substituted aromatic ring) |

Table 4: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Adduct |

| 291.98290 | [M+H]⁺ |

| 313.96484 | [M+Na]⁺ |

| 289.96834 | [M-H]⁻ |

Data obtained from predicted values.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

Process the data with appropriate apodization and phasing.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a spectral width of 200-220 ppm, a larger number of scans compared to ¹H NMR due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of this compound with dry KBr powder and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or KBr pellet.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent compatible with the ionization source (e.g., a mixture of water and acetonitrile (B52724) with a small amount of formic acid for Electrospray Ionization).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

The resulting spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

Safety and handling precautions for 4-Iodo-L-phenylalanine

An In-depth Technical Guide to the Safety and Handling of 4-Iodo-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Iodo-L-phenylalanine, a crucial unnatural amino acid in protein engineering and drug development. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Classification

4-Iodo-L-phenylalanine is not classified as a hazardous substance or mixture according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, as with all laboratory chemicals, it should be handled with caution. To our knowledge, the hazards of this material have not been thoroughly investigated[2].

GHS Classification: Not a hazardous substance or mixture[2].

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Iodo-L-phenylalanine is provided in the table below. This data is essential for proper storage and handling.

| Property | Value | Reference |

| CAS Number | 24250-85-9 | [1][3][] |

| Molecular Formula | C₉H₁₀INO₂ | [] |

| Molecular Weight | 291.09 g/mol | |

| Appearance | White to off-white powder | [] |

| Melting Point | 255-256 °C | [] |

| Boiling Point | 366.8 ± 32.0 °C (Predicted) | [] |

| Density | 1.824 ± 0.06 g/cm³ (Predicted) | [] |

| Solubility | Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |

| Storage Temperature | Store at 2-8 °C or -20°C. Protect from light. | [][6] |

Toxicological Data

Handling and Storage

Proper handling and storage are critical to maintain the stability of 4-Iodo-L-phenylalanine and ensure the safety of laboratory personnel.

Handling

-

Ventilation: Use in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust is formed[7][8].

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles[1].

-

Hand Protection: Wear appropriate protective gloves[1].

-

Respiratory Protection: For nuisance levels of dust, use type N95 (US) or type P1 (EN 143) dust masks[8].

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure[1].

-

-

Hygiene: Wash hands thoroughly after handling and before eating, smoking, or using the lavatory. Change contaminated clothing immediately[7].

-

Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Avoid ingestion and inhalation[1][7][8][9].

Storage

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place[1][8].

-

Temperature: Storage temperatures of 2-8°C and -20°C are recommended[].

-

Incompatibilities: Avoid strong oxidizing agents and strong acids[7].

Experimental Protocols

Spill and Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Avoid dust formation. Ensure adequate ventilation. Use personal protective equipment as required[1][8].

-

Environmental Precautions: Prevent the substance from entering drains. No special environmental precautions are required for small spills[1][8].

-

Containment and Cleaning:

First-Aid Measures

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[1].

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur[1].

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[1][8].

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur[1][8].

Fire-Fighting Measures

-

Extinguishing Media: Use a carbon dioxide or dry chemical extinguisher for small fires. For large fires, use water spray, fog, or foam. Do not use a water jet[7].

-

Hazardous Combustion Products: Carbon oxides, Nitrogen oxides (NOx), Hydrogen iodide[8].

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear[1].

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations[2]. Dispose of the contents/container to an authorized hazardous or special waste collection point[10].

Visualization of Safety and Handling Workflow

The following diagram illustrates the key decision-making and action steps for the safe handling of 4-Iodo-L-phenylalanine, from initial risk assessment to final disposal.

Caption: Logical workflow for the safe handling of 4-Iodo-L-phenylalanine.

References

- 1. fishersci.com [fishersci.com]

- 2. anaspec.com [anaspec.com]

- 3. chemicalbook.com [chemicalbook.com]

- 5. BOC-4-IODO-L-PHENYLALANINE | 62129-44-6 [chemicalbook.com]

- 6. 4-Iodo-L-phenylalanine | 24250-85-9 | FI13400 | Biosynth [biosynth.com]

- 7. peptide.com [peptide.com]

- 8. BOC-4-IODO-L-PHENYLALANINE - Safety Data Sheet [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Strategic Incorporation of 4-Iodophenylalanine in Peptide-Based Drug Discovery: A Technical Guide

The introduction of unnatural amino acids into peptide scaffolds represents a powerful strategy in modern drug development, enabling the fine-tuning of therapeutic candidates with enhanced stability, novel functionalities, and improved biological activity. Among these, 4-iodo-L-phenylalanine has emerged as a particularly versatile building block. Its unique properties facilitate site-specific modifications, act as a platform for further derivatization, and allow for the introduction of radioisotopes for imaging and therapeutic applications.[1] This technical guide provides an in-depth overview of the biological activities of peptides containing 4-iodophenylalanine, detailing quantitative data, experimental methodologies, and the underlying molecular interactions.

Advantages of Incorporating 4-Iodophenylalanine

The substitution of phenylalanine with 4-iodophenylalanine (I-Phe) in a peptide sequence offers several distinct advantages for researchers and drug developers. The iodine atom, being a large and polarizable halogen, can significantly influence the peptide's properties.

-

Site-Specific Modification and Derivatization: The iodine atom provides a reactive "handle" for post-synthetic modifications.[1] This allows for the precise attachment of various moieties, such as fluorophores for imaging, affinity tags for purification, or functional groups to enhance biological activity through reactions like the Suzuki-Miyaura coupling.[1]

-

Enhanced Stability and Binding Affinity: The incorporation of this unnatural amino acid can lead to peptides with increased resistance to enzymatic degradation.[1] Furthermore, the iodinated phenyl ring can modulate the peptide's conformation and interactions with its biological target, potentially leading to improved binding affinity and therapeutic efficacy.[1][2]

-

Radiolabeling for Diagnostics and Therapy: The iodine can be readily replaced with radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I), transforming the peptide into a targeted radiopharmaceutical.[1][3] These radiolabeled peptides are invaluable tools for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as for targeted radionuclide therapy, particularly in oncology.[1][3]

-

Structural Mimicry and Modulation: The iodinated phenyl ring can act as a bioisostere, mimicking natural amino acids while introducing unique electronic and steric properties that can modulate the peptide's interaction with biological systems.[1]

Quantitative Analysis of Biological Activity

The incorporation of 4-iodophenylalanine has been shown to modulate the biological activity of various peptides. The following tables summarize key quantitative data from studies evaluating these modified peptides in different contexts.

Table 1: Receptor Binding and Cellular Uptake

| Peptide/Compound | Target/System | Assay Type | Key Metric | Value | Reference |

| [¹²⁵I]I-Phe | Amino Acid Transporters in MCF-7 Breast Cancer Cells | Cellular Uptake | % Uptake (60 min) | 49.0 ± 0.7% | [3] |

| [¹⁴C]Phe (control) | Amino Acid Transporters in MCF-7 Breast Cancer Cells | Cellular Uptake | % Uptake (60 min) | 55.9 ± 0.5% | [3] |

| [¹²⁵I]I-Phe | Inhibition by unlabeled I-Phe in MCF-7 Cells | Competitive Inhibition | IC₅₀ | 1.0 mM | [3] |

| [¹²⁵I]I-Phe | Inhibition by unlabeled Phe in MCF-7 Cells | Competitive Inhibition | IC₅₀ | 1.3 mM | [3] |

| [¹²⁵I]-Apolipoprotein C-I (1-15) Analog (Phe¹⁴→I-Phe¹⁴) | Very Low-Density Lipoproteins (VLDL) | Lipoprotein Binding | % Incorporation | 8.7% | [4] |

| [³H]-Native Apolipoprotein C-I (control) | Very Low-Density Lipoproteins (VLDL) | Lipoprotein Binding | % Incorporation | 83% | [4] |

| DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH) | GnRH Receptor | Competitive Binding | IC₅₀ | 7.6 nM | [5] |

| DOTA-D-Phe-Ahx-(D-Lys⁶-GnRH) | GnRH Receptor | Competitive Binding | IC₅₀ | 16.3 nM | [5] |

Table 2: Pharmacokinetic Improvement via Albumin Binding

| Peptide | Albumin Binding Moiety | In Vivo Tumor Uptake (BxPC-3 xenograft, 4h) | Serum Stability (24h) | Reference |

| [⁶⁴Cu]Cu DOTA-IP -αvβ6-BP | 4-(p-iodophenyl)butyryl (IP) | 7.60 ± 0.43 %ID/g | 90% | [6] |

| [⁶⁴Cu]Cu DOTA-EB-αvβ6-BP | Evans blue (EB) | 5.29 ± 0.59 %ID/g | 76% | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols used in the synthesis and evaluation of peptides containing 4-iodophenylalanine.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating 4-iodophenylalanine is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[4][7][8]

-

Resin Preparation: A suitable solid support resin (e.g., Wang or Rink Amide resin) is chosen based on the desired C-terminal modification.

-

Fmoc Deprotection: The Fmoc (fluorenylmethoxycarbonyl) protecting group on the resin-bound amino acid is removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-4-iodo-L-phenylalanine) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and is then added to the resin to form a new peptide bond.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Repeat Cycle: Steps 2-4 are repeated for each amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.[4]

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

-

Characterization: The final product's identity and purity are confirmed by analytical HPLC and mass spectrometry.[4]

In Vitro Cellular Uptake Assay

This assay is used to quantify the internalization of radiolabeled compounds into cells. The protocol for evaluating [¹²⁵I]I-Phe uptake in MCF-7 breast cancer cells is a representative example.[3]

-

Cell Culture: MCF-7 cells are cultured in appropriate media and seeded into multi-well plates.[3]

-

Incubation: The cells are washed and then incubated with the radiolabeled peptide (e.g., [¹²⁵I]I-Phe) in a buffer at 37°C for a specified time (e.g., 60 minutes).[3]

-

Washing: The incubation is stopped by washing the cells with ice-cold buffer to remove any unbound radiotracer.

-

Cell Lysis: The cells are lysed using a suitable lysis buffer (e.g., containing NaOH).

-

Quantification: The radioactivity in the cell lysate is measured using a gamma counter.

-

Data Analysis: The uptake is typically expressed as a percentage of the total radioactivity added to the well. For inhibition studies, increasing concentrations of an unlabeled competitor are co-incubated with the radiotracer to determine the IC₅₀ value.[3]

Competitive Receptor Binding Assay

These assays determine the affinity of a peptide for its receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.

-

Preparation: A membrane preparation from cells overexpressing the target receptor (e.g., GnRH receptor) is used.[5]

-

Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-D-Trp⁶-LH-RH) and varying concentrations of the competitor peptide (the 4-iodophenylalanine-containing peptide).[5]

-

Separation: The reaction is terminated, and bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor peptide. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[5]

Signaling and Mechanism of Action

Peptides containing 4-iodophenylalanine often function as ligands for G protein-coupled receptors (GPCRs), which are a major class of drug targets.[9] Upon binding, the peptide can act as an agonist, antagonist, or biased ligand, initiating or blocking specific intracellular signaling cascades.

A biased agonist, for instance, can preferentially activate one signaling pathway (e.g., G protein-dependent) over another (e.g., β-arrestin-dependent).[9][10] This functional selectivity is highly desirable in drug development as it offers the potential to create more specific therapies with fewer side effects.[10] The unique steric and electronic properties of 4-iodophenylalanine can influence how the peptide ligand stabilizes specific receptor conformations, thereby directing the signaling outcome.

Conclusion

The incorporation of 4-iodophenylalanine into peptides is a proven and effective strategy for enhancing their therapeutic and diagnostic potential. It provides a versatile tool for medicinal chemists to modulate peptide stability, receptor affinity, and pharmacokinetics. The ability to introduce radioisotopes in a site-specific manner has been particularly impactful in the field of oncology for developing targeted imaging agents and radiotherapeutics. As peptide-based drug discovery continues to advance, the strategic use of unnatural amino acids like 4-iodophenylalanine will undoubtedly play a critical role in the development of the next generation of highly specific and effective medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Introduction of D-Phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comparison of Evans Blue and 4-(p-Iodophenyl)butyryl Albumin Binding Moieties on an Integrin αvβ6 Binding Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. escholarship.org [escholarship.org]

- 10. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

H-Phe(4-I)-OH: A Technical Guide to an Unnatural Amino Acid for Advanced Protein Engineering

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (uAAs) into proteins represents a powerful tool in chemical biology and drug development, enabling the introduction of novel chemical functionalities for a wide range of applications. Among these, H-Phe(4-I)-OH, also known as p-iodo-L-phenylalanine, has emerged as a particularly versatile uAA. Its unique properties facilitate advanced protein structure determination, the development of targeted therapeutics, and the creation of novel bioconjugates. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key applications of this compound in protein engineering.

Core Concepts: Genetic Code Expansion

The incorporation of this compound into a target protein is achieved through the expansion of the genetic code. This technique relies on an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). This pair functions independently of the host cell's endogenous translational machinery. The engineered aaRS is specifically evolved to recognize and charge this compound onto the orthogonal tRNA. This tRNA, in turn, is engineered to recognize a "blank" codon, typically a nonsense codon such as the amber stop codon (UAG) or the opal stop codon (UGA), that has been introduced at the desired site in the gene encoding the target protein.

Data Presentation: Quantitative Analysis of this compound Incorporation

The efficiency and fidelity of unnatural amino acid incorporation are critical parameters for the successful application of this technology. While specific yields can be highly dependent on the target protein, expression system, and specific orthogonal pair used, studies have demonstrated the robust incorporation of this compound.

| Parameter | Organism | Orthogonal System | Codon | Reported Efficiency/Yield | Fidelity | Reference |

| Incorporation Efficiency | E. coli | Evolved M. jannaschii TyrRS/tRNA | Amber (UAG) | High, comparable to natural amino acids | >95% | [1][2] |

| Protein Yield | E. coli | Evolved M. jannaschii TyrRS/tRNA | Amber (UAG) | Up to several mg/L of culture | >95% | [3] |

| Incorporation with Opal Codon | E. coli (cell-free) | Misacylated suppressor tRNA | Opal (UGA) | Successful incorporation demonstrated | Not explicitly quantified | [4] |

Experimental Protocols

Directed Evolution of an Orthogonal Aminoacyl-tRNA Synthetase for this compound

The generation of an aaRS specific for this compound is a crucial first step. This is typically achieved through directed evolution, using a variant of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) as a starting point.

Principle: A library of MjTyrRS mutants is generated by randomizing key residues in the amino acid binding site. This library is then subjected to rounds of positive and negative selection in E. coli. Positive selection identifies mutants that can incorporate this compound in response to an amber codon in a reporter gene (e.g., conferring antibiotic resistance). Negative selection eliminates mutants that incorporate natural amino acids in the absence of this compound.

Detailed Protocol:

-

Library Construction:

-

Identify key residues in the MjTyrRS active site for randomization based on structural information (e.g., Tyr32, Leu65, Phe108, Gln109, Asp158, Leu162).

-

Use degenerate oligonucleotides to create a library of MjTyrRS mutants with randomized codons at these positions using techniques like overlap extension PCR.

-

Clone the library into a suitable expression vector.

-

-

Positive Selection:

-

Transform the MjTyrRS library into an E. coli strain containing a plasmid with a reporter gene containing an amber stop codon (e.g., chloramphenicol (B1208) acetyltransferase - cat).

-

Plate the transformed cells on media containing a low concentration of the antibiotic (e.g., chloramphenicol) and 1 mM this compound.

-

Only cells expressing an active MjTyrRS mutant that can charge the suppressor tRNA with this compound will produce the full-length, functional reporter protein and survive.

-

Isolate and pool the surviving colonies.

-

-

Negative Selection:

-

Introduce a plasmid containing a toxic gene with an amber codon (e.g., barnase) into the cells isolated from the positive selection.

-

Plate the cells on media lacking this compound.

-

Cells expressing MjTyrRS mutants that can incorporate a natural amino acid in the absence of the uAA will produce the toxic protein and be eliminated.

-

Isolate the surviving colonies, which should contain MjTyrRS mutants specific for this compound.

-

-

Iterative Rounds and Characterization:

-

Repeat the positive and negative selection rounds with increasing stringency (e.g., higher antibiotic concentrations) to enrich for highly active and specific mutants.

-

Sequence the plasmids from individual surviving colonies to identify the mutations in the evolved MjTyrRS variants.

-

Characterize the best-performing mutants by assessing the yield of a reporter protein (e.g., sfGFP with an amber codon) in the presence and absence of this compound.

-

Site-Specific Incorporation of this compound into a Target Protein in E. coli

Principle: The evolved orthogonal this compound synthetase/tRNA pair is co-expressed with the target protein containing an amber codon at the desired position. The unnatural amino acid is supplied in the growth medium.

Detailed Protocol:

-

Plasmid Construction:

-

Introduce an amber (TAG) codon at the desired site in the gene of your target protein using site-directed mutagenesis.

-

Clone the gene into a suitable expression vector (e.g., a pET vector).

-

Use a compatible plasmid (e.g., pEVOL) to express the evolved this compound-specific MjTyrRS and the orthogonal tRNA.

-

-

Protein Expression:

-

Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotics.

-

Inoculate a larger volume of minimal medium (e.g., M9) supplemented with the necessary antibiotics and 1 mM this compound with the overnight culture.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 1 mM) and continue to grow the culture at a lower temperature (e.g., 20-30°C) for several hours or overnight.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation.

-

Purify the target protein from the supernatant using standard chromatography techniques (e.g., affinity chromatography based on a tag, followed by size-exclusion chromatography).

-

Confirmation of this compound Incorporation by Mass Spectrometry

Principle: The mass of the purified protein is accurately measured to confirm the incorporation of the heavier this compound in place of a canonical amino acid. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the modification.

Detailed Protocol:

-

Sample Preparation:

-

Desalt the purified protein sample.

-

For intact mass analysis, directly analyze the protein using electrospray ionization mass spectrometry (ESI-MS).

-

For peptide mapping, digest the protein with a specific protease (e.g., trypsin).

-

-

Mass Spectrometry Analysis:

-

Intact Mass Analysis: Acquire a high-resolution mass spectrum of the intact protein. The observed mass should correspond to the theoretical mass of the protein with this compound incorporated. The mass of this compound is 291.09 g/mol , while the mass of phenylalanine is 165.19 g/mol , resulting in a mass increase of 125.9 g/mol .

-

Peptide Mapping (LC-MS/MS):

-

Separate the tryptic peptides using liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry.

-

Search the resulting MS/MS spectra against the protein sequence, including the modification corresponding to this compound at the target site. The fragmentation pattern will confirm the sequence of the peptide and the precise location of the unnatural amino acid.

-

-

Mandatory Visualizations

References

- 1. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Incorporation of H-Phe(4-I)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. H-Phe(4-I)-OH, or 4-iodophenylalanine, is a particularly valuable building block in peptide and drug development.[1][2] The presence of the iodine atom on the phenyl ring offers several advantages, including the potential for radio-labeling, the introduction of a heavy atom for crystallographic studies, and the ability to participate in cross-coupling reactions for further molecular diversification.[3] This document provides a detailed protocol for the efficient incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Data Presentation

The following tables summarize key quantitative data related to the incorporation of Fmoc-Phe(4-I)-OH in SPPS. These values are illustrative and may vary depending on the specific peptide sequence, resin, and synthesis conditions.

Table 1: Comparison of Coupling Reagents for Fmoc-Phe(4-I)-OH

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Activation Time (min) | Coupling Time (min) | Estimated Coupling Efficiency (%) | Notes |

| HBTU/DIPEA | 1:0.95:2 | 2-5 | 30-120 | >99% | A reliable and commonly used method.[4] |

| HATU/DIPEA | 1:0.95:2 | 2-5 | 30-60 | >99.5% | Highly efficient, especially for sterically hindered couplings.[5] |

| DIC/Oxyma | 1:1:1 | 5-10 | 60-180 | >98% | A cost-effective and low-racemization option.[6][7] |

Table 2: Fmoc Deprotection Conditions

| Reagent | Concentration in DMF | Time (min) | Number of Treatments | Estimated Deprotection Efficiency (%) |

| Piperidine (B6355638) | 20% | 5 + 15 | 2 | >99% |

| Piperidine | 20% | 3 + 10 | 2 | >99% |

| 4-Methylpiperidine | 20% | 5 + 15 | 2 | >99% |

Table 3: Cleavage and Deprotection Cocktails

| Cleavage Cocktail | Composition (v/v) | Time (h) | Expected Purity (Crude) | Notes |

| TFA/TIS/H₂O | 95:2.5:2.5 | 2-3 | >85% | A standard and effective cocktail for most peptides.[8][9] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | 2-4 | >90% | Recommended for peptides with sensitive residues.[9][10] |

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of Fmoc-Phe(4-I)-OH into a peptide sequence using manual or automated SPPS.

Materials and Reagents

-

Fmoc-Phe(4-I)-OH

-

SPPS-grade resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents (HBTU, HATU, or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

HPLC-grade water and acetonitrile

Protocol 1: Resin Swelling and Fmoc Deprotection

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 2: Amino Acid Coupling

Option A: HBTU/HATU Coupling

-

In a separate vial, dissolve Fmoc-Phe(4-I)-OH (3-5 equivalents relative to resin loading) and HBTU or HATU (0.95 equivalents relative to the amino acid) in DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 30-120 minutes at room temperature.

-

Monitor the coupling completion using a qualitative method like the Kaiser test.

Option B: DIC/Oxyma Coupling

-

In a separate vial, dissolve Fmoc-Phe(4-I)-OH (3-5 equivalents relative to resin loading) and Oxyma (1 equivalent relative to the amino acid) in DMF.

-

Add DIC (1 equivalent relative to the amino acid) to the solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 60-180 minutes at room temperature.

-

Monitor the coupling completion using a qualitative method like the Kaiser test.

Protocol 3: Washing

After the coupling step, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

Protocol 4: Cleavage and Deprotection

-

After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 5: Peptide Purification

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.

-

Collect the fractions containing the pure peptide and confirm the identity and purity by mass spectrometry and analytical HPLC.

-

Lyophilize the pure fractions to obtain the final peptide product.

Potential Side Reactions

While the incorporation of this compound is generally straightforward, researchers should be aware of potential side reactions common to SPPS:

-

Racemization: Although modern coupling reagents are designed to minimize racemization, it can still occur, particularly with hindered amino acids. Using the recommended coupling protocols and avoiding prolonged activation times can mitigate this risk.

-

Incomplete Coupling: Due to the slightly increased steric bulk of the iodinated phenylalanine, incomplete coupling can lead to deletion sequences. Monitoring the coupling reaction and performing a double coupling if necessary can ensure complete incorporation.

-

Aspartimide Formation: In sequences containing Asp residues, aspartimide formation can be a significant side reaction. The use of additives like Oxyma during coupling can help to suppress this.

-

Iodine-Related Side Reactions: While the C-I bond is generally stable to standard SPPS conditions, prolonged exposure to strong acids or high temperatures during cleavage could potentially lead to side reactions. However, under the recommended conditions, this is not a commonly reported issue. The iodination of sensitive residues like tyrosine is a concern when using free iodine for disulfide bond formation, but not typically during the incorporation of pre-iodinated amino acids.[2]

Visualizations

Caption: Workflow for SPPS incorporation of this compound.

Caption: General mechanism for amino acid activation and coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

A Comparative Guide to Fmoc-Phe(4-I)-OH and Boc-Phe(4-I)-OH in Peptide Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of non-natural amino acids is a powerful strategy in peptide and protein engineering, enabling the introduction of novel functionalities and biophysical probes. 4-Iodophenylalanine [Phe(4-I)] is a particularly versatile unnatural amino acid, serving as a precursor for cross-coupling reactions and a handle for radiolabeling. This document provides a detailed comparison of two commonly used protected derivatives, Fmoc-Phe(4-I)-OH and Boc-Phe(4-I)-OH, for solid-phase peptide synthesis (SPPS). We present a comprehensive overview of their respective advantages and disadvantages, quantitative data for key synthetic parameters, and detailed experimental protocols for their use. This guide is intended to assist researchers in selecting the optimal synthetic strategy and executing the efficient synthesis of peptides containing 4-iodophenylalanine.

Introduction: Fmoc vs. Boc Strategies in SPPS

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created. The two dominant strategies, Fmoc and Boc chemistry, are differentiated by their Nα-protecting groups and the corresponding deprotection conditions.

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy utilizes a base-labile protecting group, which is typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2][] This approach is characterized by its mild deprotection conditions, making it compatible with a wide range of acid-sensitive side-chain protecting groups and linkers.[4][5]

The Boc (tert-butyloxycarbonyl) strategy, on the other hand, employs an acid-labile protecting group that is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[1][4] The final cleavage of the peptide from the resin and removal of side-chain protecting groups in Boc-SPPS often requires very strong acids like hydrofluoric acid (HF).[5][6]

The choice between Fmoc and Boc strategies for incorporating Phe(4-I)-OH depends on several factors, including the desired peptide sequence, the presence of other sensitive residues, and the intended downstream applications of the 4-iodo functionality.

Comparative Analysis of Fmoc-Phe(4-I)-OH and Boc-Phe(4-I)-OH

| Feature | Fmoc-Phe(4-I)-OH | Boc-Phe(4-I)-OH |

| Nα-Protection | Base-labile (Fmoc group) | Acid-labile (Boc group) |

| Deprotection | 20% piperidine in DMF (mild base)[1] | 50% TFA in DCM (strong acid)[1] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[2] | Acid-labile (benzyl-based, cleaved by HF)[1] |

| Final Cleavage | Strong acid (e.g., TFA)[6] | Very strong acid (e.g., HF)[1] |

| Orthogonality | High degree of orthogonality[2] | Partial orthogonality, relies on graded acid lability[1] |

| Automation | Highly compatible with automated synthesizers[2] | Less commonly automated due to harsher reagents |

| Side Reactions | Potential for aspartimide formation in Asp-containing sequences.[1] | Less prone to base-mediated side reactions.[1] |

| Handling | Generally considered safer due to avoidance of HF. | Requires specialized equipment and handling for HF.[6] |

| Cost | Fmoc derivatives can be more expensive.[4] | Boc derivatives are often more cost-effective. |

Applications of 4-Iodophenylalanine in Peptides

The incorporation of 4-iodophenylalanine into peptides opens up a wide range of possibilities for further modification and study:

-

Cross-Coupling Reactions: The iodine atom on the phenyl ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[5] This allows for the introduction of a diverse array of substituents at this position, creating novel peptide analogs.

-

Radiolabeling: The iodine atom can be readily exchanged with radioactive isotopes of iodine (e.g., ¹²⁵I), making it a valuable tool for radiolabeling peptides for use in diagnostic imaging and biological tracking studies.[7][8]

-

Bioconjugation: The unique reactivity of the iodo group can be exploited for specific bioconjugation reactions, enabling the attachment of peptides to other molecules of interest.[7]

-